2,4-D Isopropyl ester

Description

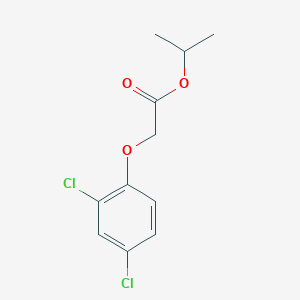

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(2,4-dichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3/c1-7(2)16-11(14)6-15-10-4-3-8(12)5-9(10)13/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOKDONDRZNCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020445 | |

| Record name | 2,4-D isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; pure form can be solid; mp = 5-10, 20-25 deg C (two forms); [HSDB] Colorless liquid; mp = 5-10 deg C; [MSDSonline] Pale amber liquid; [Reference #1] | |

| Record name | 2,4-D isopropyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

30 °C @ 1 mm Hg | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Greater than 175 °F (open cup) /2,4-D esters/ | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohols and most oils /SRP: depends on pH; will hydrolyze at alkaline ph on prolonged standing/, Soluble in oil, In water, 37.3 mg/l (temperature not specified) | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255-1.270 @ 25 °C/25 °C | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000232 [mmHg], 2.32X10-4 mm Hg @ 25 °C | |

| Record name | 2,4-D isopropyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

/SRP/: Impurities are carried over from substrates, 2,4-D and isopropyl alcohol, during synthesis., SIXTEEN SAMPLES OF 2,4-D, AS ESTERS AND AMINE SALTS, WERE ANALYZED FOR CHLORINATED DIBENZO-P-DIOXINS. DI-, TRI-, & TETRA-CHLORODIBENZO-P-DIOXINS WERE IDENTIFIED. ESTER FORMULATIONS SHOWED MUCH HIGHER LEVELS OF CONTAMINATION THAN AMINE /2,4-D ESTERS AND AMINE SALTS/ | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, Colorless /SRP: dependent on purity/, May be a solid if pure. | |

CAS No. |

94-11-1 | |

| Record name | 2,4-D isopropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-D-isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esteron 44 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-D isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2,4-dichlorophenoxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-D-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S198602E40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

5-10 °C and 20-25 °C (two forms) | |

| Record name | 2,4-D ISOPROPYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1634 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,4-D Isopropyl ester chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 2,4-D Isopropyl Ester

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identification

This compound is a herbicide belonging to the phenoxy acid family.[1] It is synthesized from 2,4-Dichlorophenoxyacetic acid and isopropanol. The ester functional group enhances its lipophilicity, which allows for better penetration into plant tissues.[1] It acts as a synthetic auxin, mimicking natural plant hormones and leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1][2]

| Identifier | Value |

| IUPAC Name | propan-2-yl 2-(2,4-dichlorophenoxy)acetate[2][3][4] |

| CAS Number | 94-11-1[1][5][6][7] |

| Molecular Formula | C₁₁H₁₂Cl₂O₃[1][5][7][8] |

| Molecular Weight | 263.12 g/mol [7][8] |

| Canonical SMILES | CC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl[2][3] |

| InChI Key | WHOKDONDRZNCBC-UHFFFAOYSA-N[1][2][3] |

Physical and Chemical Properties

The physical state of this compound is typically a colorless to pale yellow or amber liquid, though the pure form can be a solid.[1][3][9] It has a distinctive, characteristic phenolic and hydrocarbon odor.[1][10]

| Property | Value |

| Melting Point | 5-10 °C and 20-25 °C (two forms)[3] |

| Boiling Point | 130 °C @ 1 mm Hg[3] |

| Density | 1.255-1.270 g/cm³[11] |

| Solubility in Water | 4.34 mg/L[11]; 37.3 mg/L[3][9] |

| Solubility in Organic Solvents | Soluble in alcohols and most oils[1][3] |

| Vapor Pressure | 7.5 x 10⁻⁵ mmHg[11] |

| Soil Adsorption Coefficient (Koc) | Estimated as 600[3][9] |

Safety and Handling

This compound is considered a hazardous substance.[11] It is harmful if swallowed, inhaled, or in contact with skin.[11] It can cause serious eye damage and skin irritation, and may cause an allergic skin reaction.[11][12] The International Agency for Research on Cancer (IARC) has classified 2,4-D as Group 2B, possibly carcinogenic to humans.[11]

Handling Precautions:

-

Handle in a well-ventilated place.[9]

-

Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[9][11]

-

Avoid contact with skin and eyes.[9]

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[11][12]

Fire Fighting Measures:

-

The compound is combustible.[11]

-

Suitable extinguishing media include foam, dry chemical powder, and carbon dioxide.[9][11]

Experimental Protocols

a) Determination of Melting Point: A capillary tube is packed with a small amount of the solid sample and placed in a melting point apparatus. The temperature is slowly increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded.

b) Determination of Boiling Point: The liquid is placed in a distillation flask with a thermometer positioned to measure the temperature of the vapor. The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For substances with high boiling points, this is often performed under reduced pressure.

c) Determination of Solubility: A known amount of the substance is added to a specific volume of a solvent (e.g., water, organic solvent) at a constant temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved substance is then determined by a suitable analytical method, such as spectroscopy or chromatography, to quantify its solubility.

d) Synthesis of this compound (General Esterification): Esters are typically synthesized by the Fischer esterification method. This involves reacting a carboxylic acid (2,4-Dichlorophenoxyacetic acid) with an alcohol (isopropanol) in the presence of a strong acid catalyst, such as sulfuric acid.[13][14] The reaction is an equilibrium, and to drive it towards the formation of the ester, one of the reactants can be used in excess, or a product (like water) can be removed as it is formed.[14][15] The crude ester is then purified through extraction to remove the acid catalyst and unreacted starting materials, followed by distillation.[14]

Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of an ester, a process applicable to the production of this compound.

References

- 1. CAS 94-11-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 2,4-D-isopropyl [sitem.herts.ac.uk]

- 3. This compound | C11H12Cl2O3 | CID 7173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound - OEHHA [oehha.ca.gov]

- 7. 2,4-D-isopropyl ester | CAS 94-11-1 | LGC Standards [lgcstandards.com]

- 8. pdqscientific.com [pdqscientific.com]

- 9. echemi.com [echemi.com]

- 10. adama.com [adama.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. agpro.co.nz [agpro.co.nz]

- 13. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 14. csub.edu [csub.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to the Synthesis of 2,4-D Isopropyl Ester from 2,4-Dichlorophenoxyacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-D isopropyl ester, a widely used herbicide, from its precursor, 2,4-Dichlorophenoxyacetic acid (2,4-D). This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in this area.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a systemic herbicide primarily used for the control of broadleaf weeds.[1] It is a synthetic auxin, a class of plant growth regulators, that causes uncontrolled and unsustainable growth in susceptible plants, leading to their eventual death.[1] For application purposes, 2,4-D is often converted into its more oil-soluble and readily absorbed ester or salt forms.[2] The isopropyl ester of 2,4-D is one such derivative, valued for its efficacy.

The synthesis of this compound from 2,4-Dichlorophenoxyacetic acid is achieved through a process known as Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[3] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[3]

Reaction Mechanism and Synthesis Workflow

The synthesis of this compound proceeds via the Fischer esterification mechanism. The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of this compound.

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

To ensure a high yield of the ester, the equilibrium of this reversible reaction is shifted to the right by either using an excess of one of the reactants (typically the alcohol) or by removing the water as it is formed.[3]

Below is a logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Experimental Protocols

This section provides a detailed experimental protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

2,4-Dichlorophenoxyacetic acid (2,4-D)

-

Isopropanol (Isopropyl alcohol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Vacuum distillation apparatus

Synthesis Procedure

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine 2,4-Dichlorophenoxyacetic acid, a molar excess of isopropanol, and a catalytic amount of concentrated sulfuric acid.

-

Reflux and Water Removal: Assemble a reflux condenser with a Dean-Stark trap filled with isopropanol. Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with isopropanol. Continue the reflux until no more water is collected.

-

Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled reaction mixture into a beaker containing cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Collect the organic layer.

-

Washing: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining sulfuric acid and unreacted 2,4-Dichlorophenoxyacetic acid. Carbon dioxide evolution may occur. Repeat the washing until the effervescence ceases.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried organic solution and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the resulting crude ester by vacuum distillation to obtain the final product.

Quantitative Data

The following tables summarize the key quantitative data related to the synthesis of this compound.

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 221.04 |

| Isopropanol | C₃H₈O | 60.10 |

| This compound | C₁₁H₁₂Cl₂O₃ | 263.11 |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Reactants | |

| 2,4-Dichlorophenoxyacetic acid | 1.0 mole equivalent |

| Isopropanol | 3.0 - 5.0 mole equivalents (excess) |

| Catalyst | |

| Sulfuric Acid (conc.) | 0.1 - 0.2 mole equivalents |

| Reaction Conditions | |

| Temperature | Reflux temperature of isopropanol (~82 °C) |

| Reaction Time | 2 - 4 hours (monitor by TLC or GC) |

| Yield | |

| Typical Yield | 85 - 95% |

Alternative Synthesis Methods

While the Fischer esterification with a strong acid catalyst is the most common method, alternative approaches have been explored to develop more environmentally friendly and efficient processes.

Solid Acid Catalysts

The use of solid acid catalysts, such as clays (e.g., montmorillonite), zeolites, and silica gel, has been investigated for the esterification of 2,4-D.[4] These catalysts offer advantages such as easier separation from the reaction mixture, reusability, and potentially milder reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been shown to significantly accelerate the esterification of 2,4-D, often in conjunction with solid acid catalysts and in solvent-free conditions.[4] This method can lead to shorter reaction times and higher yields.

The logical relationship for considering these alternative methods is presented below.

Caption: Rationale for exploring alternative synthesis methods for 2,4-D esters.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data |

| Infrared (IR) Spectroscopy | Characteristic ester carbonyl (C=O) stretch around 1730-1750 cm⁻¹.[5] |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 262, corresponding to the molecular weight of the ester.[5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra will show characteristic peaks for the isopropyl and dichlorophenoxyacetyl groups. |

Conclusion

The synthesis of this compound from 2,4-Dichlorophenoxyacetic acid via Fischer esterification is a well-established and efficient method. By carefully controlling reaction conditions, particularly the removal of water, high yields of the desired product can be achieved. Alternative methods utilizing solid acid catalysts and microwave assistance offer promising avenues for developing more sustainable and efficient synthetic routes. Proper characterization of the final product is crucial to ensure its purity and identity. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and analysis of this compound in a research and development setting.

References

- 1. deq.mt.gov [deq.mt.gov]

- 2. 24d.info [24d.info]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Synthesis of 2,4-D ester herbicides . New routes using inorganic solid supports - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C11H12Cl2O3 | CID 7173 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 2,4-D Isopropyl Ester as a Synthetic Auxin Herbicide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1] As a member of the phenoxy carboxylic acid family, it functions as a synthetic auxin, mimicking the natural plant hormone Indole-3-Acetic Acid (IAA) to induce lethal, uncontrolled growth in susceptible dicotyledonous plants.[1][2] The isopropyl ester formulation of 2,4-D is a pro-herbicide designed for enhanced foliar uptake. Following absorption, it is rapidly hydrolyzed within the plant to the biologically active 2,4-D acid. This guide provides a detailed technical overview of the molecular mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathway.

Molecular Mechanism of Action

The herbicidal action of 2,4-D is a multi-step process that begins with its absorption and culminates in the deregulation of gene expression, leading to catastrophic physiological effects.

Uptake and Hydrolysis

The 2,4-D isopropyl ester is a more lipophilic formulation compared to the parent acid or its salt forms, which facilitates its penetration through the waxy cuticle of plant leaves.[3] Once inside the plant tissue, endogenous esterase enzymes rapidly hydrolyze the ester bond, releasing the active 2,4-D acid and isopropanol.[4][5] This conversion is critical, as the 2,4-D acid is the molecule that interacts with the plant's auxin signaling machinery.[5]

Perception by the TIR1/AFB Co-Receptor Complex

The primary site of action for 2,4-D acid is the auxin signaling pathway, which is regulated by a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7]

-

Binding: The 2,4-D acid molecule acts as a "molecular glue." It binds to a pocket in the TIR1/AFB F-box protein, which is a substrate-recognition component of a larger E3 ubiquitin ligase complex known as SCFTIR1/AFB (Skp1-Cullin-F-box).[8][9]

-

Co-Receptor Stabilization: This binding enhances and stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[8][10]

-

Ubiquitination: The formation of this ternary complex (TIR1/AFB–auxin–Aux/IAA) allows the SCFTIR1/AFB complex to poly-ubiquitinate the Aux/IAA protein.[7]

Proteasomal Degradation and Gene Activation

The poly-ubiquitinated Aux/IAA protein is targeted for degradation by the 26S proteasome.[11][12] Aux/IAA proteins normally function by binding to and inhibiting Auxin Response Factors (ARFs), which are transcription factors.[8]

-

De-repression: The degradation of Aux/IAA repressors liberates the ARFs.[11]

-

Gene Transcription: Freed ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, activating their transcription.[8]

This leads to a massive and sustained over-expression of genes that are normally tightly regulated by natural auxin levels. The resulting overproduction of proteins and other molecules leads to the characteristic symptoms of auxin herbicide damage, including uncontrolled cell division and elongation, epinasty (stem and leaf twisting), vascular tissue disruption, and ultimately, plant death.[1][2][3]

Signaling Pathway Visualization

The following diagram illustrates the core molecular mechanism of 2,4-D action.

Caption: Molecular mechanism of 2,4-D as a synthetic auxin herbicide.

Quantitative Data

The efficacy and molecular interactions of 2,4-D have been quantified in various studies.

Table 1: Binding of 2,4-D to TIR1/AFB Receptors

This table summarizes the relative binding of 2,4-D to different Arabidopsis thaliana TIR1/AFB receptors compared to the natural auxin IAA, as determined by Surface Plasmon Resonance (SPR).

| Receptor | 2,4-D Binding (% of IAA) | Reference |

| AtTIR1 | 29% | [13] |

| AtAFB2 | 22% | [13] |

| AtAFB5 | 40% | [13] |

Data indicates that 2,4-D generally has a lower binding affinity for these receptors compared to IAA, but it is sufficient to trigger the signaling cascade. The differences in binding may contribute to the specific activities of various synthetic auxins.[13]

Table 2: Changes in Auxin-Responsive Gene Expression

This table provides examples of the upregulation of auxin-responsive genes in Red Clover (Trifolium pratense) after treatment with 2,4-D.

| Gene ID | Annotation | Fold Change (Treated vs. Untreated) | Time Point | Reference |

| Tp_gene_8381 | Auxin response factor 9 | 116x - 177x | 4 HAT | [14] |

| Tp_gene_8381 | Auxin response factor 9 | 29x - 97x | 72 HAT | [14] |

| Tp_gene_23536 | Auxin-responsive protein | >17x | 4 HAT* | [14] |

| Tp_gene_8999 | Auxin-induced protein | >14x | 4 HAT* | [14] |

*HAT: Hours After Treatment **Fold change difference between a tolerant and sensitive cultivar, both treated with 2,4-D.[14]

Experimental Protocols

Detailed methodologies are crucial for studying the mechanism of action of herbicides like 2,4-D.

Protocol: Whole-Plant Dose-Response Bioassay

This protocol is used to determine the herbicidal efficacy (e.g., GR50 - the dose required for 50% growth reduction) of 2,4-D on a target weed species.[15]

1. Plant Preparation:

- Grow a susceptible weed species (e.g., Sinapis arvensis or Amaranthus palmeri) from seed in pots containing a standardized soil mix.

- Maintain plants in a controlled environment (greenhouse) with consistent temperature, humidity, and photoperiod.

- Allow plants to reach a specific growth stage (e.g., 2-4 true leaves) for uniform application.[15]

2. Herbicide Preparation:

- Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant).

- Perform a serial dilution to create a range of at least 6-8 concentrations, including a zero-herbicide control. The range should be chosen to bracket the expected GR50 value.

3. Herbicide Application:

- Use a calibrated laboratory track sprayer to apply the herbicide solutions to the plants.[16] Ensure consistent application volume, pressure, and speed to achieve a uniform dose per unit area.

- Include 3-4 replicate pots for each concentration level.

4. Data Collection:

- After a set period (e.g., 14-21 days), assess plant injury.

- Harvest the above-ground biomass for each pot.

- Dry the biomass in an oven at 60-70°C until a constant weight is achieved.

- Record the dry weight for each replicate.

5. Data Analysis:

- Calculate the average dry weight for each herbicide concentration.

- Express the average dry weight at each concentration as a percentage of the average dry weight of the untreated control.

- Use a statistical software package to fit a non-linear regression model (e.g., a log-logistic dose-response curve) to the data.

- From the model, determine the GR50 value and its corresponding confidence intervals.

Protocol: In Vitro TIR1-Aux/IAA Interaction Assay (Pull-Down)

This protocol is designed to demonstrate that 2,4-D promotes the interaction between the TIR1 receptor and an Aux/IAA protein.

1. Protein Expression and Purification:

- Clone the coding sequences for the TIR1 receptor (e.g., AtTIR1) and an Aux/IAA protein (e.g., AtIAA7) into separate expression vectors. One protein should have an affinity tag (e.g., HIS-tag on TIR1) and the other a detection tag (e.g., GST-tag on IAA7).

- Express the proteins in a suitable system (e.g., E. coli or insect cells).

- Purify the tagged proteins using affinity chromatography (e.g., Ni-NTA resin for HIS-tags, Glutathione resin for GST-tags).

2. Binding Reaction:

- Immobilize the HIS-TIR1 protein onto Ni-NTA magnetic beads. Wash the beads to remove any unbound protein.

- Prepare reaction tubes with the immobilized HIS-TIR1.

- Add a constant amount of purified GST-IAA7 protein to each tube.

- Add 2,4-D acid at varying concentrations (e.g., 0 µM, 1 µM, 10 µM, 100 µM) to the respective tubes. Include a positive control with natural IAA.

- Incubate the reactions at 4°C for 1-2 hours with gentle rotation to allow for protein interaction.

3. Washing and Elution:

- Use a magnetic rack to pellet the beads. Carefully remove the supernatant.

- Wash the beads 3-5 times with a wash buffer to remove non-specifically bound proteins.

- Elute the protein complexes from the beads using an elution buffer (e.g., containing high imidazole concentration).

4. Detection:

- Separate the eluted proteins using SDS-PAGE.

- Perform a Western blot using an anti-GST antibody to detect the amount of GST-IAA7 that was "pulled down" with the HIS-TIR1.

- An increase in the intensity of the GST-IAA7 band with increasing concentrations of 2,4-D demonstrates that the herbicide promotes the TIR1-Aux/IAA interaction.

Experimental Workflow Visualization

The following diagram outlines the workflow for a typical whole-plant dose-response bioassay.

Caption: Workflow for a whole-plant dose-response herbicide bioassay.

References

- 1. fbn.com [fbn.com]

- 2. invasive.org [invasive.org]

- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 4. my.ucanr.edu [my.ucanr.edu]

- 5. This compound | C11H12Cl2O3 | CID 7173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Rapid Degradation of Auxin/Indoleacetic Acid Proteins Requires Conserved Amino Acids of Domain II and Is Proteasome Dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]

Thermal Decomposition of 2,4-D Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition products of 2,4-D Isopropyl ester. The information is curated for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the thermal degradation pathways and the analytical methodologies used to characterize the resulting products. This document summarizes potential decomposition products, outlines a detailed experimental protocol for their identification and quantification, and provides visual representations of the decomposition pathways and experimental workflow.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, including the isopropyl ester, are widely used herbicides.[1] Understanding the thermal decomposition of these compounds is critical for environmental impact assessment, toxicology studies, and the development of safe disposal and remediation strategies. When subjected to high temperatures, such as during incineration or in certain industrial processes, this compound breaks down into a series of smaller, potentially hazardous chemical entities. The primary method for analyzing these thermal decomposition products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which allows for the separation and identification of the volatile and semi-volatile compounds generated during pyrolysis.

Predicted Thermal Decomposition Products

Below is a table summarizing the likely thermal decomposition products and their proposed formation pathways.

| Decomposition Product | Chemical Formula | Molar Mass ( g/mol ) | Proposed Formation Pathway |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | 163.00 | Cleavage of the ether bond linking the phenoxy group to the acetic acid moiety. This is a primary and highly probable decomposition product.[2][3] |

| Propene | C₃H₆ | 42.08 | Elimination reaction from the isopropyl ester group. |

| Carbon Dioxide | CO₂ | 44.01 | Decarboxylation of the acetic acid moiety. |

| Carbon Monoxide | CO | 28.01 | Incomplete combustion or further decomposition of organic fragments. |

| Hydrogen Chloride | HCl | 36.46 | Elimination of chlorine atoms from the aromatic ring at high temperatures. |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | 221.04 | Hydrolysis of the ester in the presence of water, which may be present in the sample or the pyrolysis atmosphere.[4] |

| Various Chlorinated Aromatic Compounds | Varies | Varies | Secondary reactions of primary decomposition products, such as dimerization or further fragmentation and rearrangement of the chlorinated phenyl ring. |

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the most labile bonds in the molecule under thermal stress. The following diagram illustrates a proposed primary decomposition pathway.

Caption: Proposed primary thermal decomposition pathway of this compound.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The following section details a comprehensive experimental protocol for the analysis of thermal decomposition products of this compound using Py-GC-MS.

1. Objective: To identify and semi-quantify the thermal decomposition products of this compound at a specified pyrolysis temperature.

2. Materials and Reagents:

-

This compound standard (analytical grade)

-

High-purity helium (carrier gas)

-

Solvents for cleaning (e.g., acetone, methanol, dichloromethane)

-

Quartz pyrolysis tubes

3. Instrumentation:

-

Pyrolyzer: Capable of flash pyrolysis at controlled temperatures (e.g., 500-900°C).

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for separating a wide range of volatile and semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Mass Spectrometer (MS): A quadrupole or time-of-flight (TOF) mass spectrometer capable of electron ionization (EI) and scanning a mass range of m/z 35-550.

-

Data System: Software for instrument control, data acquisition, and data analysis, including a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library).

4. Sample Preparation:

-

Accurately weigh approximately 0.1-0.5 mg of this compound into a clean quartz pyrolysis tube.

-

Record the exact weight for potential semi-quantitative analysis.

5. Py-GC-MS Analysis:

-

Pyrolyzer Conditions:

-

Pyrolysis Temperature: 700°C (This can be varied to study the effect of temperature on decomposition).

-

Pyrolysis Time: 10 seconds.

-

Interface Temperature: 300°C.

-

-

GC Conditions:

-

Injector Temperature: 300°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 10°C/min.

-

Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-550.

-

Scan Rate: 2 scans/second.

-

6. Data Analysis:

-

Identify the chromatographic peaks in the total ion chromatogram (TIC).

-

Obtain the mass spectrum for each peak.

-

Identify the compounds by comparing the obtained mass spectra with the NIST/EPA/NIH Mass Spectral Library.

-

Confirm identifications by comparing retention times with known standards if available.

-

Perform semi-quantification by comparing the peak areas of the identified decomposition products.

Experimental Workflow

The logical flow of the experimental protocol for analyzing the thermal decomposition products is illustrated in the following diagram.

Caption: A logical workflow diagram for the Py-GC-MS analysis of thermal decomposition products.

Conclusion

This technical guide provides a foundational understanding of the thermal decomposition of this compound for researchers and scientists. While direct quantitative experimental data remains a gap in the current literature, the predicted decomposition products and pathways outlined herein offer a robust starting point for further investigation. The detailed Py-GC-MS protocol provides a comprehensive methodology for researchers to conduct their own analyses. Future research should focus on obtaining quantitative data for the thermal decomposition products under various conditions to better assess the environmental and health impacts associated with the thermal degradation of this widely used herbicide.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. CN106883103B - Preparation method of 2, 4-dichlorophenol - Google Patents [patents.google.com]

- 3. Aqueous photochemistry of triclosan: formation of 2,4-dichlorophenol, 2,8-dichlorodibenzo-p-dioxin, and oligomerization products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. my.ucanr.edu [my.ucanr.edu]

An In-depth Technical Guide to the Hydrolysis Rate of 2,4-D Isopropyl Ester in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Hydrolysis of 2,4-D Esters

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, often formulated as esters to enhance its efficacy. The isopropyl ester of 2,4-D, upon application, must hydrolyze to its parent acid form to become biologically active. The rate of this hydrolysis is a critical parameter influencing its environmental fate, persistence, and herbicidal activity.

The hydrolysis of 2,4-D esters is primarily influenced by the pH of the aqueous solution and the ambient temperature. Generally, the hydrolysis of carboxylic acid esters follows both acid-catalyzed and base-catalyzed pathways. However, for 2,4-D esters, base-catalyzed hydrolysis is significantly more pronounced.

Hydrolysis Kinetics of 2,4-D Esters

The hydrolysis of 2,4-D isopropyl ester results in the formation of 2,4-D acid and isopropanol. This reaction can be represented by the following signaling pathway:

The overall hydrolysis rate can be described by the following equation:

Rate = k_obs [this compound]

where k_obs is the observed pseudo-first-order rate constant. This constant is a composite of the acid-catalyzed (k_A), neutral (k_N), and base-catalyzed (k_B) rate constants:

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

For 2,4-D esters, the hydrolysis rate is significantly faster under alkaline conditions, indicating a dominant contribution from the base-catalyzed pathway.

Quantitative Data for Analogous 2,4-D Esters

While specific data for the isopropyl ester is limited, the hydrolysis of other 2,4-D esters has been studied. The data for the 2-ethylhexyl (EH) and butoxyethyl esters provide a clear indication of the expected pH-dependent hydrolysis behavior.

| 2,4-D Ester | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| 2-Ethylhexyl (EH) Ester | 7 | Not Specified | 48 days | [1] |

| 2-Ethylhexyl (EH) Ester | 9 | Not Specified | 2.2 days | [1] |

| Butoxyethyl Ester | 5.38 | Not Specified | > 1 year | [2] |

| Butoxyethyl Ester | 8 | Not Specified | 9 hours | [2] |

These data clearly illustrate that as the pH increases, the rate of hydrolysis for 2,4-D esters increases significantly. It is reasonable to expect that this compound will exhibit a similar trend.

Experimental Protocol for Determining Hydrolysis Rate

The following detailed protocol for determining the hydrolysis rate of this compound is based on the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH, and the EPA OCSPP 835.2120 guideline.[1][2][3]

Materials and Reagents

-

This compound (analytical standard)

-

2,4-D Acid (analytical standard)

-

Buffer solutions (pH 4, 7, and 9), sterilized

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or other suitable mobile phase modifiers

-

Sterile glassware and reaction vessels

Procedure

-

Preparation of Test Solutions:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to ensure solubility. The final concentration of the organic solvent in the test solutions should be kept to a minimum, typically less than 1%.

-

Spike the buffer solutions with the this compound stock solution to achieve a known initial concentration. The concentration should be high enough for accurate quantification but below the water solubility limit.

-

-

Incubation:

-

Dispense the test solutions into sterile, sealed reaction vessels.

-

Incubate the vessels in the dark at a constant temperature (e.g., 25°C). To assess the effect of temperature, parallel experiments can be conducted at different temperatures (e.g., 40°C and 50°C).

-

-

Sampling:

-

At predetermined time intervals, withdraw aliquots from the reaction vessels. The sampling frequency should be adjusted based on the expected hydrolysis rate, with more frequent sampling at higher pH values where the reaction is faster.

-

-

Sample Analysis:

-

Immediately after collection, quench the hydrolysis reaction in the aliquots. This can be achieved by acidification (e.g., adding a small amount of a strong acid) to shift the pH to a range where the hydrolysis rate is negligible.

-

Quantify the concentrations of both this compound and its hydrolysis product, 2,4-D acid, using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) with an Electron Capture Detector (ECD).

-

Data Analysis

-

Plot the concentration of this compound versus time for each pH and temperature condition.

-

Assuming pseudo-first-order kinetics, the natural logarithm of the concentration of this compound will be a linear function of time.

-

The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear regression of ln([Ester]) versus time.

-

The half-life (t₁/₂) of the hydrolysis reaction can then be calculated using the following equation:

t₁/₂ = ln(2) / k_obs

Analytical Methodologies

The accurate quantification of this compound and 2,4-D acid is crucial for determining the hydrolysis rate. Several analytical techniques are suitable for this purpose.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates the ester and the acid based on their different polarities. A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of acetonitrile or methanol and water, often with the addition of an acid (e.g., formic acid or acetic acid) to ensure the 2,4-D acid is in its protonated form for better retention and peak shape.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance (around 230 nm or 284 nm) is a common and robust method. For higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) can be employed.

Gas Chromatography (GC)

-

Principle: GC is suitable for the analysis of the more volatile this compound. To analyze the non-volatile 2,4-D acid, a derivatization step is required to convert it into a more volatile ester (e.g., methyl ester).

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to the chlorinated 2,4-D molecule. Mass spectrometry (GC-MS) can also be used for confirmation and quantification.

Conclusion

This technical guide provides a comprehensive framework for researchers to investigate the hydrolysis rate of this compound in aqueous solutions. By following the detailed experimental and analytical protocols outlined, which are based on internationally recognized guidelines, scientists can generate reliable and accurate data on the hydrolysis kinetics of this important herbicide. Understanding the influence of pH and temperature on the hydrolysis rate is essential for predicting its environmental behavior and optimizing its application in agricultural and other settings.

References

Photodegradation Pathway of 2,4-D Isopropyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photodegradation pathway of 2,4-D Isopropyl Ester (IPE), a widely used herbicide. The primary degradation route for 2,4-D IPE in aqueous environments is hydrolysis to its parent compound, 2,4-dichlorophenoxyacetic acid (2,4-D acid). Subsequently, 2,4-D acid undergoes photodegradation through various reactions, including photohydrolysis, decarboxylation, and cleavage of the ether linkage, leading to the formation of several intermediate products. This document details the principal degradation pathways, summarizes key quantitative data, and provides experimental protocols for the analysis of these processes.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, such as the isopropyl ester (IPE), are selective herbicides used globally for the control of broadleaf weeds.[1] Understanding the environmental fate of these compounds is crucial for assessing their ecological impact. Photodegradation, the breakdown of molecules by light, is a significant process that contributes to the dissipation of these herbicides in the environment. This guide focuses on the photodegradation pathway of this compound, with a particular emphasis on its hydrolysis to 2,4-D acid and the subsequent photodegradation of the acid.

Primary Degradation: Hydrolysis of this compound

The initial and most significant degradation step for this compound in aqueous environments is hydrolysis to 2,4-D acid and isopropanol. This reaction is primarily influenced by pH, with the rate of hydrolysis increasing under alkaline conditions.[2] While direct photolysis of the ester can occur, it is generally considered a less dominant pathway compared to hydrolysis in water.[2]

Hydrolysis Kinetics

Quantitative data on the specific hydrolysis rate of this compound is limited in publicly available literature. However, studies on other short-chain esters of 2,4-D, such as the ethylhexyl ester, demonstrate a clear pH dependency. For instance, the half-life of 2,4-D ethylhexyl ester is significantly shorter at pH 9 compared to pH 7.[3] It is reasonable to infer a similar behavior for the isopropyl ester.

Table 1: Hydrolysis Data for 2,4-D Esters

| Ester | pH | Temperature (°C) | Half-life | Reference |

| 2,4-D Ethylhexyl Ester | 7 | Not Specified | 48 days | [3] |

| 2,4-D Ethylhexyl Ester | 9 | Not Specified | 2.2 days | [3] |

Secondary Degradation: Photodegradation of 2,4-D Acid

Once formed, 2,4-D acid is susceptible to photodegradation in the presence of sunlight. The process involves a series of reactions that break down the molecule into smaller, less complex compounds. The average half-life of 2,4-D in water is less than ten days, though this can vary based on environmental conditions.[4]

Photodegradation Pathway

The photodegradation of 2,4-D acid proceeds through several key steps:

-

Photohydrolysis: The chlorine atoms on the aromatic ring can be substituted by hydroxyl groups.

-

Cleavage of the Ether Linkage: The bond between the phenoxy group and the acetic acid side chain can be broken.

-

Decarboxylation: The carboxylic acid group can be removed, releasing carbon dioxide.

These reactions lead to the formation of several key intermediates, including 2,4-dichlorophenol, 2-hydroxy-4-chlorophenoxyacetic acid, and 1,2,4-trihydroxybenzene. Further degradation of these intermediates ultimately results in the formation of humic acids.

Quantitative Data for 2,4-D Acid Photodegradation

Table 2: Photodegradation Half-life of 2,4-D Acid

| Medium | Light Source | Half-life | Reference |

| Aerobic Mineral Soil | Not Specified | 6.2 days | [5] |

| Aqueous Solution | Not Specified | < 10 days | [4] |

Experimental Protocols

Herbicide Hydrolysis Study

This protocol outlines a general procedure for determining the hydrolysis rate of a herbicide ester like this compound.

Objective: To determine the rate of hydrolysis of the test substance in sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) in the absence of light.

Materials:

-

Test substance (this compound)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Constant temperature chamber or water bath

-

Sterile test vessels (e.g., amber glass vials with screw caps)

-

Analytical instrumentation (e.g., HPLC or GC-MS)

-

Appropriate analytical standards

Procedure:

-

Prepare sterile aqueous solutions of the test substance in each buffer.

-

Place the test vessels in a constant temperature environment, protected from light.

-

At predetermined time intervals, remove replicate samples from each pH series.

-

Immediately analyze the samples for the concentration of the parent ester and the formation of the 2,4-D acid.

-

Continue sampling until at least 90% of the test substance has hydrolyzed or for a maximum of 30 days.

-

Calculate the first-order rate constants and half-lives for hydrolysis at each pH.

Aqueous Photodegradation Study

This protocol describes a general method for assessing the photodegradation of a substance like 2,4-D acid in water.

Objective: To determine the rate of photodegradation and identify the major degradation products of the test substance in sterile, buffered aqueous solution under artificial sunlight.

Materials:

-

Test substance (2,4-D Acid)

-

Sterile aqueous buffer solution (e.g., pH 7)

-

Photoreactor with a controlled light source (e.g., xenon arc lamp)

-

Quartz reaction vessels

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

-

Analytical standards for the parent compound and expected degradation products

Procedure:

-

Prepare a sterile, buffered aqueous solution of the test substance.

-

Fill the quartz reaction vessels with the test solution.

-

Place the vessels in the photoreactor and expose them to a continuous light source of known intensity and spectral distribution.

-

Maintain a constant temperature throughout the experiment.

-

At specific time intervals, withdraw samples and analyze for the concentration of the parent compound and degradation products.

-

Include dark controls (vessels wrapped in aluminum foil) to measure any hydrolysis or other non-photolytic degradation.

-

Identify and quantify the major degradation products.

-

Calculate the photodegradation rate constant and half-life.

Analytical Methods

The analysis of this compound, 2,4-D acid, and their degradation products is typically performed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): A common method for the analysis of 2,4-D and its polar degradation products. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and acidified water. Detection is typically achieved using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of the more volatile ester form and can be used for the acid after a derivatization step to convert it into a more volatile ester (e.g., methyl ester). GC-MS provides high sensitivity and specificity for the identification and quantification of analytes.

Visualizations

Caption: Primary degradation pathway of this compound.

Caption: General experimental workflow for degradation studies.

Conclusion

The environmental degradation of this compound is a two-step process initiated by rapid hydrolysis to 2,4-D acid, followed by the photodegradation of the acid. The rate of hydrolysis is highly dependent on pH, while the subsequent photodegradation of 2,4-D acid involves multiple reaction pathways leading to the formation of various intermediates and eventual mineralization. A thorough understanding of these processes, supported by robust experimental data, is essential for accurately assessing the environmental fate and potential risks associated with the use of this herbicide. Further research to obtain specific kinetic data for the hydrolysis of this compound would be beneficial for refining environmental fate models.

References

- 1. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 4.10 2,4-D and its salts and esters (E) [fao.org]

- 4. invasive.org [invasive.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Navigating the Environmental Journey of 2,4-D Isopropyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isopropyl ester of 2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. Understanding its environmental fate and transport is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the key processes governing the environmental behavior of 2,4-D isopropyl ester, including its physicochemical properties, degradation pathways, and mobility in soil and water. Detailed experimental protocols and quantitative data are presented to support further research and risk assessment.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally influenced by its physical and chemical properties. These properties determine its partitioning between different environmental compartments such as water, soil, and air.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂Cl₂O₃ | |

| Molecular Weight | 263.11 g/mol | |

| Water Solubility | 37.3 mg/L | |

| Vapor Pressure | 2.3 x 10⁻⁴ mm Hg at 25°C | |

| Estimated Koc | 600 |

Environmental Fate and Transport

The persistence and movement of this compound in the environment are primarily governed by hydrolysis, biodegradation, and soil sorption.

Degradation Pathways

Hydrolysis: The most significant and rapid degradation pathway for this compound is hydrolysis, where the ester bond is cleaved to form the parent 2,4-D acid and isopropanol. This reaction is highly dependent on pH.[1]

| pH | Half-life | Reference |

| 6 | 710 days | [1] |

| 9 | 17.0 hours | [1] |

In soil, the hydrolysis of this compound is even more rapid, often occurring in less than a day, suggesting that the reaction is catalyzed by soil components.[1]

Biodegradation: Following the rapid hydrolysis to 2,4-D acid, microbial degradation becomes the primary pathway for the complete breakdown of the molecule. A wide variety of soil microorganisms can utilize 2,4-D as a carbon source.[2][3] The degradation of the 2,4-D acid is influenced by soil moisture, temperature, organic matter content, and the presence of acclimated microbial populations.[2] While specific biodegradation half-lives for the isopropyl ester are not extensively reported due to its rapid hydrolysis, the half-life of the resulting 2,4-D acid in soil is typically in the range of a few days to a few weeks.[4]

Photodegradation: Photolysis is not considered a major degradation pathway for 2,4-D esters in aqueous environments.[5]

The degradation pathway of this compound can be visualized as a two-step process:

References

Ecotoxicity of 2,4-D Isopropyl Ester in Aquatic Organisms: A Technical Guide

An in-depth analysis of the environmental impact of 2,4-D Isopropyl Ester on aquatic ecosystems, detailing its toxicity, underlying mechanisms, and the standardized methods for its evaluation.

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely utilized herbicide for the control of broadleaf weeds in various agricultural and non-agricultural settings. It is available in several chemical forms, including salts, amines, and esters. The isopropyl ester of 2,4-D is one such formulation, and like other ester forms, it exhibits distinct physicochemical properties that influence its environmental fate and toxicity, particularly in aquatic environments. Ester formulations are generally more toxic to fish and aquatic invertebrates than the salt or acid forms of 2,4-D.[1] This increased toxicity is often attributed to the greater lipophilicity of the ester form, which facilitates its absorption across the gills of aquatic organisms.[1] Once absorbed, the ester is rapidly hydrolyzed to the parent 2,4-D acid, which is the primary toxic moiety. This document provides a comprehensive technical overview of the ecotoxicity of this compound in aquatic organisms, intended for researchers, scientists, and professionals in drug development and environmental science.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of aquatic organisms. The data is presented to facilitate comparison across different species and exposure durations.

Table 1: Acute Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Endpoint | Duration | Concentration (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 96 hours | 0.66 | U.S. EPA |

| Lepomis macrochirus | Bluegill Sunfish | LC50 | 96 hours | 0.26 | U.S. EPA |

| Daphnia magna | Water Flea | EC50 | 48 hours | Not specified for isopropyl ester, but esters range from 2.2 to 11.8 |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms (e.g., immobilization for Daphnia magna).

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Endpoint | Duration | Concentration (mg/L) | Reference |

| Pimephales promelas | Fathead Minnow | NOEC (larval survival) | - | < 0.05 (for a 2,4-D amine formulation) | Dehnert et al. (2018) |

NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed in the exposed population as compared with the control. Note: Chronic toxicity data for the isopropyl ester specifically is limited. The provided data for fathead minnow is for a different form of 2,4-D and is included for comparative purposes, highlighting the potential for effects at low concentrations during early life stages.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized experimental protocols to ensure reproducibility and comparability. The most relevant guidelines are those established by the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio).[2][3]

-

Principle: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities are recorded at 24, 48, 72, and 96 hours.[2][4]

-

Test Conditions:

-

Endpoint: The primary endpoint is the LC50, which is calculated using statistical methods.[5]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to daphnids, a key component of freshwater zooplankton.

-

Test Organism: Daphnia magna is the preferred species.[6]

-

Principle: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.[7][8] The number of immobilized daphnids is recorded at 24 and 48 hours.[7]

-

Test Conditions:

-

Endpoint: The main endpoint is the 48-hour EC50 for immobilization.[7]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effect of a substance on the growth of freshwater primary producers.

-

Test Organism: Recommended species include Pseudokirchneriella subcapitata (a green alga) and Anabaena flos-aquae (a cyanobacterium).[9]

-

Principle: Exponentially growing cultures of algae or cyanobacteria are exposed to a range of concentrations of the test substance.[10][11] The growth of the organisms is measured over the test period and compared to controls.

-

Test Conditions:

-

Endpoint: The primary endpoints are the EC50 values for growth rate inhibition and yield reduction.[9][12]

Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for 2,4-D esters in aquatic organisms is linked to their rapid absorption and subsequent hydrolysis to the 2,4-D acid. The ester form's higher lipophilicity allows it to more readily pass through the lipid-rich membranes of fish gills.[1]

Once inside the organism, the 2,4-D acid can exert its toxic effects. One of the proposed mechanisms of toxicity is the induction of oxidative stress. Studies on goldfish have shown that exposure to 2,4-D can lead to an increase in lipid peroxidation and oxidized glutathione levels in the gills.[13] This is accompanied by an increase in the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, indicating a cellular response to combat reactive oxygen species (ROS).[13]

Caption: Conceptual signaling pathway of this compound toxicity in aquatic organisms.

Experimental and Logical Workflows

The assessment of the ecotoxicity of a chemical like this compound follows a structured workflow, from initial screening to detailed characterization.

Caption: Standard workflow for assessing the aquatic ecotoxicity of a chemical substance.

Conclusion

This compound demonstrates significant acute toxicity to aquatic organisms, particularly fish. The available data, primarily derived from standardized OECD protocols, consistently show that ester formulations of 2,4-D are more potent than their acid or salt counterparts. The primary mechanism of this enhanced toxicity is believed to be the efficient uptake of the lipophilic ester across biological membranes, followed by hydrolysis to the active 2,4-D acid, which can induce oxidative stress and cellular damage. A thorough understanding of these toxicological properties is essential for conducting accurate environmental risk assessments and for developing strategies to mitigate the potential impact of this herbicide on aquatic ecosystems. Further research is warranted to better define the chronic toxicity of the isopropyl ester specifically and to further elucidate the detailed molecular signaling pathways involved in its toxicity to a broader range of aquatic species.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 3. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 4. oecd.org [oecd.org]

- 5. eurofins.com.au [eurofins.com.au]

- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 7. oecd.org [oecd.org]

- 8. MPG.eBooks - Description: Test No. 202: Daphnia sp. Acute Immobilisation Test [ebooks.mpdl.mpg.de]

- 9. shop.fera.co.uk [shop.fera.co.uk]

- 10. search.library.brandeis.edu [search.library.brandeis.edu]

- 11. oecd.org [oecd.org]

- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 13. Oxidative stress as a mechanism for toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D): studies with goldfish gills - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Vapor Pressure and Volatility of 2,4-D Isopropyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorophenoxyacetic acid (2,4-D) was one of the first synthetic herbicides developed and remains widely used for the control of broadleaf weeds.[1][2] It belongs to the phenoxyacetic acid class of herbicides and functions by mimicking the plant growth hormone auxin, leading to uncontrolled and disorganized cell division in susceptible plants.[2][3] 2,4-D is formulated as acids, amine salts, and esters, each with distinct physical and chemical properties that influence its environmental behavior.[3][4]

The isopropyl ester of 2,4-D is known for its high volatility, a property that describes its tendency to change from a liquid or solid to a vapor. This characteristic is directly related to its vapor pressure. Understanding the vapor pressure and volatility of 2,4-D isopropyl ester is critical for assessing its environmental fate, potential for off-target movement (drift), and overall efficacy. This guide provides an in-depth technical overview of these properties, details experimental methodologies for their measurement, and illustrates the herbicidal signaling pathway.

Physicochemical Properties: Vapor Pressure and Volatility

Vapor pressure is a key determinant of a pesticide's volatility.[4] Ester formulations of 2,4-D, particularly those with shorter alcohol chains like the isopropyl ester, are significantly more volatile than the amine salt or acid forms.[4] This higher volatility can lead to vapor drift, where the herbicide moves from the application site as a gas, potentially damaging sensitive non-target crops.

The quantitative data for the vapor pressure of this compound reported in the literature shows some variability, which may be due to different experimental methods and conditions. A summary of these values is presented below.

Table 1: Quantitative Data for this compound

| Parameter | Value | Temperature (°C) | Source(s) |

| Vapor Pressure | 0.000232 mmHg (0.0309 Pa) | Not Specified | [5] |

| 0.075006 mmHg (10.0 Pa) | Not Specified | [6] | |

| 16.7 mmHg (2226 Pa) | 187 | [7] | |

| Relative Volatility | 56 µg/cm²/hr | 30 |

Note: The significant variation in reported vapor pressure values highlights the importance of standardized, well-documented experimental protocols.

Experimental Protocols for Vapor Pressure Determination

Accurate determination of a pesticide's vapor pressure is essential for regulatory assessment and environmental modeling.[8][9] Several methods are employed, often suited for different pressure ranges.[10][11] Below are detailed methodologies for two common techniques.

Knudsen Effusion Method

The Knudsen effusion method is a dynamic gravimetric technique suitable for measuring very low vapor pressures (10⁻¹⁰ to 1 Pa).[8][12][13] It is based on measuring the rate of mass loss of a substance effusing through a small orifice in a Knudsen cell into a high vacuum.[12][14][15]

Principle: In a closed container at thermodynamic equilibrium, the pressure exerted by the vapor phase of a substance is its vapor pressure. If a small hole is introduced, the molecules will effuse at a rate proportional to the vapor pressure. By measuring the mass loss over time, the vapor pressure can be calculated using the Hertz-Knudsen equation.[13]

Apparatus:

-

Knudsen Cell: A container, typically made of titanium or copper, with a small, well-defined orifice in the lid.[12][14]

-

High Vacuum System: A system of pumps (rotary and turbomolecular) to maintain a high vacuum (e.g., 10⁻³ to 10⁻⁷ Torr) around the cell.[8]

-

Heating System: A temperature-controlled incubator or pre-heater to maintain the cell at a precise, constant temperature.[8]

-

Microbalance: A highly sensitive balance (e.g., Quartz Crystal Microbalance or an UltraBalance) to measure the change in mass of the cell over time.[12][15]

Methodology:

-

A small, precisely weighed amount of this compound (e.g., 1-100 mg) is placed into the Knudsen cell.[12]

-

The cell is sealed and placed within the vacuum chamber and heating system.

-

The system is evacuated to a high vacuum.

-

The cell is heated to the desired experimental temperature and allowed to equilibrate.

-

The orifice shutter is opened, and the mass of the cell is recorded continuously by the microbalance over a set period.

-

The rate of mass loss ( dm/dt ) is determined from the linear portion of the mass vs. time data.[8][12]

-

The vapor pressure (P) is calculated using the following equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) Where:

-

dm/dt is the rate of mass loss

-

A is the area of the orifice

-

R is the universal gas constant

-

T is the absolute temperature in Kelvin

-

M is the molar mass of the substance

-

Gas Chromatography Retention Time Method

This method is an alternative for determining vapor pressure by comparing the gas chromatography (GC) retention time of the test substance to that of reference compounds with known vapor pressures.[10]